

Preclinical Data for Cap-dependent Endonuclease-IN-26: A Technical Guide

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Compound of Interest

Compound Name: *Cap-dependent endonuclease-IN-26*

Cat. No.: *B12428685*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **Cap-dependent endonuclease-IN-26** (also referred to as compound 2v), a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN). The information presented herein is intended to support further research and development of this compound as a potential antiviral therapeutic.

Introduction to Cap-dependent Endonuclease-IN-26

Cap-dependent endonuclease-IN-26 is a small molecule inhibitor that targets the cap-dependent endonuclease enzyme of influenza A and B viruses.[1][2] This enzyme is essential for viral replication, specifically for a process known as "cap-snatching," where the virus cleaves the 5' caps of host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[3] By inhibiting this enzyme, **Cap-dependent endonuclease-IN-26** effectively blocks viral gene transcription and subsequent replication.[3][4]

In Vitro Activity

Cap-dependent endonuclease-IN-26 has demonstrated potent inhibitory activity against the CEN enzyme and a broad spectrum of antiviral activity against various influenza A and B virus strains.

Enzymatic Inhibition

The compound exhibits significant inhibition of the cap-dependent endonuclease enzyme with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

Parameter	Value	Reference
IC50	286 nM	[1] [2] [5]

Antiviral Activity

The antiviral efficacy of **Cap-dependent endonuclease-IN-26** has been evaluated against multiple influenza strains, including oseltamivir-resistant variants. The half-maximal effective concentration (EC50) values are summarized below.

Influenza Strain	Virus Type/Subtype	EC50 (nM)	Reference
rgA/WSN/33	A/H1N1	165.1	[1] [5]
rgA/WSN/33- NA/H274Y (Oseltamivir-resistant)	A/H1N1	80.4	[1] [5]
A/PR/8/34	A/H1N1	183.0	[1] [5]
A/Victoria/3/75	A/H3N2	828.8	[1] [5]
A/HongKong/8/68	A/H3N2	301.5	[1] [5]
B/Hong Kong/5/72	B	124.3	[1] [5]
B/Maryland/1/59	B	176.0	[1] [5]

In Vivo Data

Preclinical in vivo studies have been conducted to assess the pharmacokinetic properties and therapeutic efficacy of **Cap-dependent endonuclease-IN-26**.

Pharmacokinetics

Pharmacokinetic analysis in rats revealed reasonable in vivo clearance of the compound.

Species	Parameter	Value	Reference
Rat	In vivo clearance	10.9 mL/min/kg	[5]

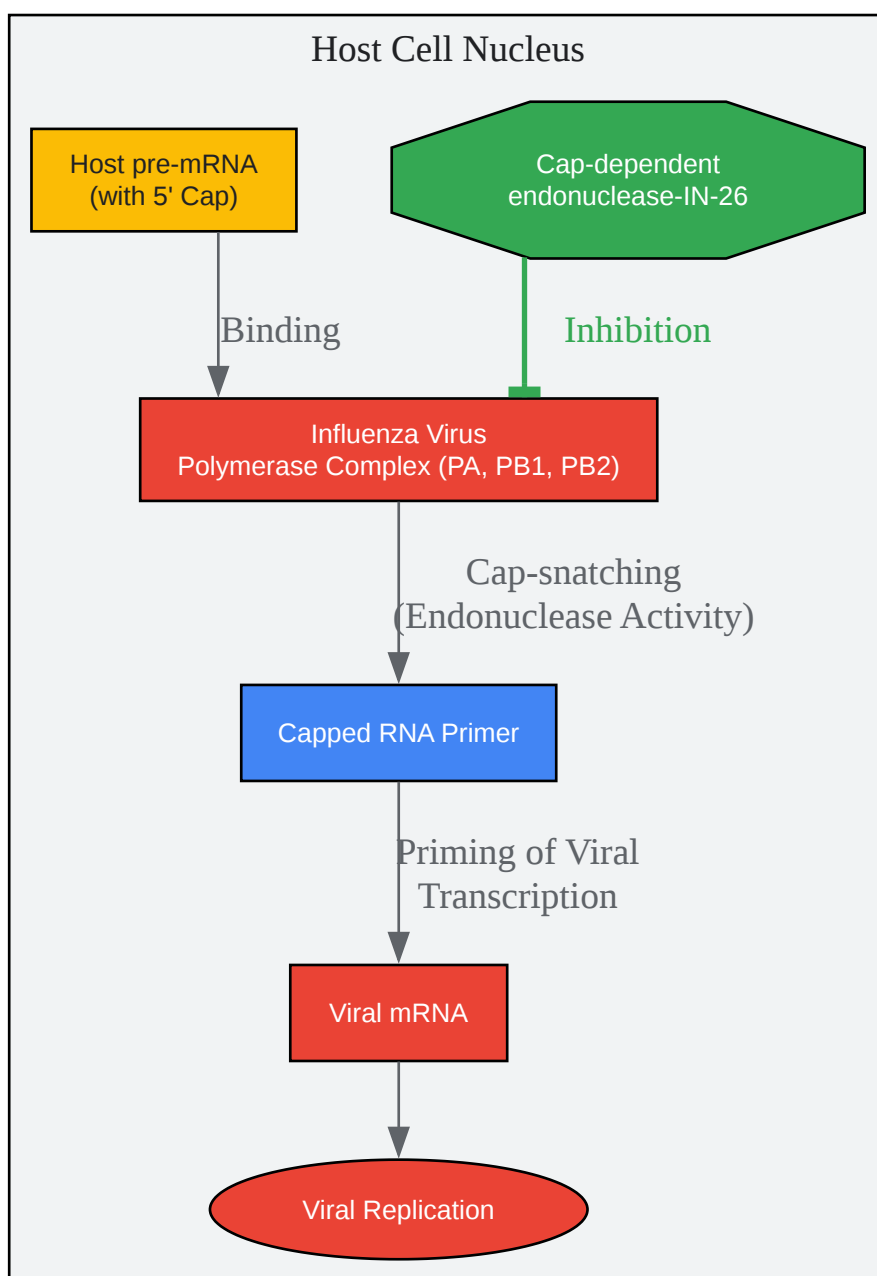
Efficacy

In a mouse model of influenza B infection, **Cap-dependent endonuclease-IN-26** demonstrated dose-dependent efficacy when administered intravenously in an immediate treatment regimen.

Animal Model	Virus Strain	Dosing Regimen	Efficacy	Reference
Mouse	Influenza B (B/Maryland/1/59)	0.08-10 mg/kg, q.d., 1 day (intravenous)	Dose-dependent efficacy	[1]

Mechanism of Action

Cap-dependent endonuclease-IN-26 exerts its antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza virus. This process is initiated by the binding of the viral polymerase complex to host pre-mRNAs, followed by cleavage of the 5' cap by the endonuclease domain of the polymerase acidic (PA) subunit. These capped fragments are then used to prime the transcription of viral mRNAs by the viral RNA-dependent RNA polymerase. By blocking the endonuclease activity, the compound prevents the generation of these essential primers, thereby halting viral replication.



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Caption: Mechanism of action of **Cap-dependent endonuclease-IN-26**.

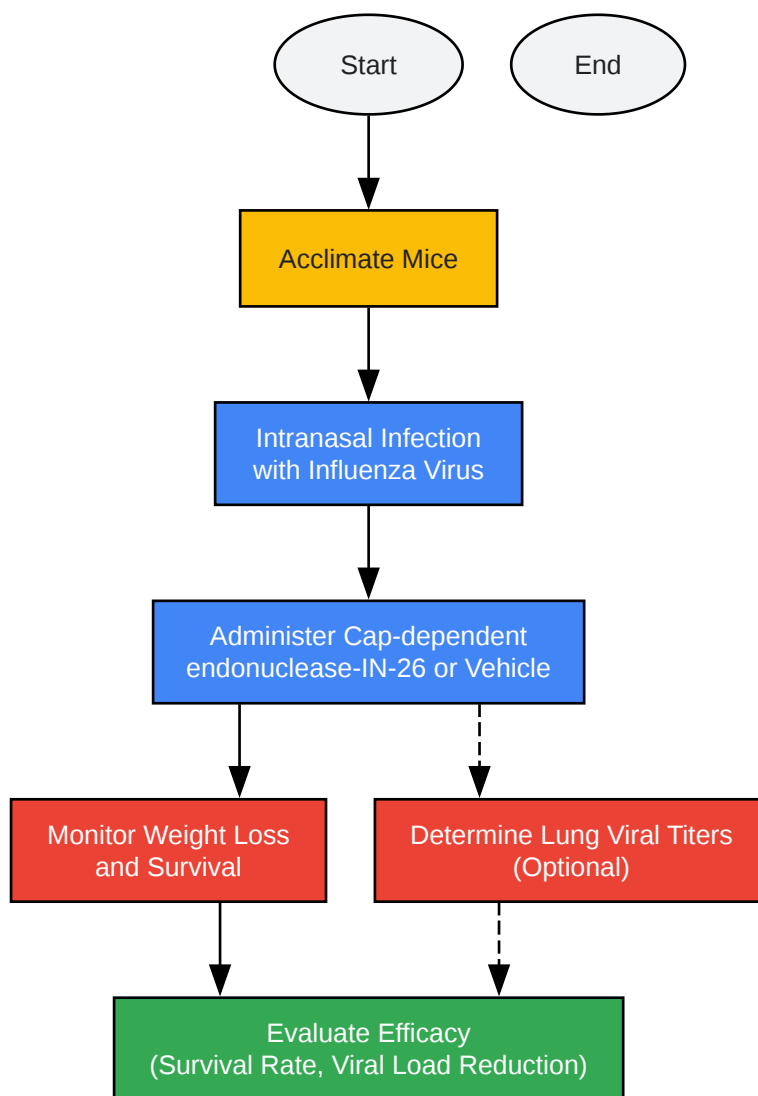
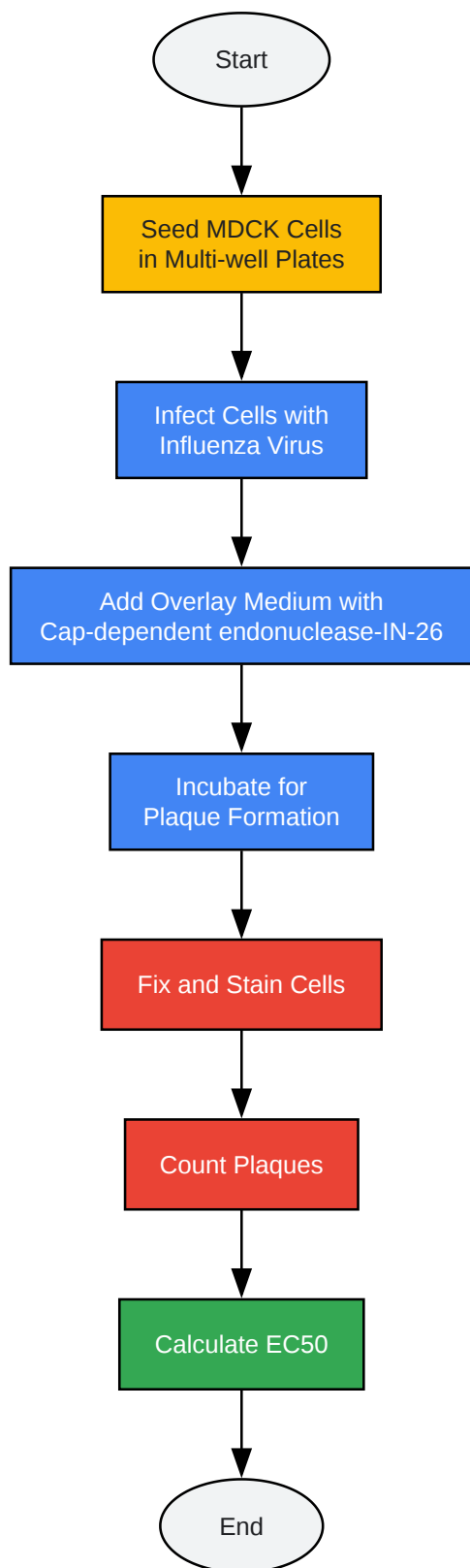
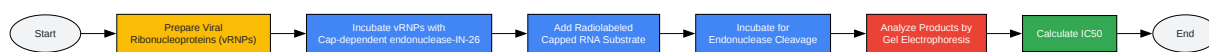
Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide.

In Vitro Cap-dependent Endonuclease Activity Assay

This assay is designed to measure the direct inhibitory effect of a compound on the endonuclease enzyme.

- Preparation of Viral Ribonucleoproteins (vRNPs):
 - Influenza virus (e.g., A/WSN/33) is propagated in embryonated chicken eggs.
 - The allantoic fluid is harvested, and virus particles are purified by ultracentrifugation.
 - The purified virus is solubilized, and vRNPs are collected by ultracentrifugation to serve as the source of CEN activity.[\[6\]](#)
- Enzyme Inhibition Assay:
 - The vRNPs are incubated with varying concentrations of **Cap-dependent endonuclease-IN-26**.
 - A radiolabeled capped RNA substrate (e.g., AIMV RNA 4 with an m7G32pppGm 5' end) is added to the mixture.[\[7\]](#)
 - The reaction is incubated to allow for endonuclease cleavage.
 - The reaction products are analyzed by gel electrophoresis, and the amount of the specific cleavage product is quantified to determine the extent of inhibition.
 - The IC₅₀ value is calculated as the concentration of the inhibitor that reduces the endonuclease activity by 50%.



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